molecular formula C17H12BrNO3 B11220548 (4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11220548
M. Wt: 358.2 g/mol
InChI Key: NVNORTNMXFRPEN-UVTDQMKNSA-N
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Description

(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a methoxybenzylidene group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(3-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(3-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(3-iodophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Uniqueness

(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, making the compound versatile in different applications.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12BrNO3/c1-21-15-8-3-2-5-11(15)10-14-17(20)22-16(19-14)12-6-4-7-13(18)9-12/h2-10H,1H3/b14-10-

InChI Key

NVNORTNMXFRPEN-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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